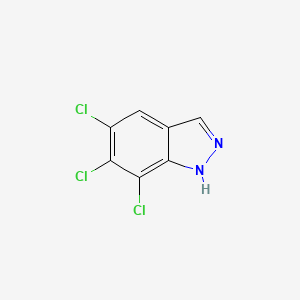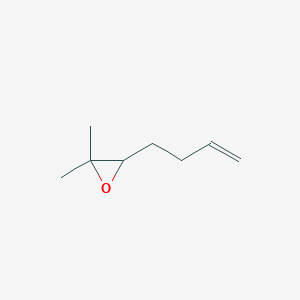
3-(But-3-en-1-yl)-2,2-dimethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-3-en-1-yl)-2,2-dimethyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a but-3-en-1-yl group attached to the oxirane ring, along with two methyl groups at the 2-position of the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)-2,2-dimethyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of but-3-en-1-yl alcohol with a suitable oxidizing agent in the presence of a catalyst. For example, the use of m-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent in a solvent such as dichloromethane can yield the desired oxirane compound. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which are crucial for optimizing yield and purity. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial processes to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-yl)-2,2-dimethyloxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the oxirane ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxirane ring to form alcohols.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions to form substituted products.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Substituted Oxiranes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-(But-3-en-1-yl)-2,2-dimethyloxirane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 3-(But-3-en-1-yl)-2,2-dimethyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both chemical synthesis and biological applications. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyloxirane: Lacks the but-3-en-1-yl group, making it less reactive in certain types of reactions.
3-(But-3-en-1-yl)oxirane: Similar structure but without the additional methyl groups, leading to different reactivity and properties.
2,3-Epoxybutane: Another oxirane compound with different substituents, resulting in distinct chemical behavior.
Uniqueness
3-(But-3-en-1-yl)-2,2-dimethyloxirane is unique due to the presence of both the but-3-en-1-yl group and the two methyl groups on the oxirane ring. This combination of substituents imparts specific reactivity and properties that are not observed in other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
61771-89-9 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-but-3-enyl-2,2-dimethyloxirane |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7-8(2,3)9-7/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
DVZFAQACNFKRHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)CCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


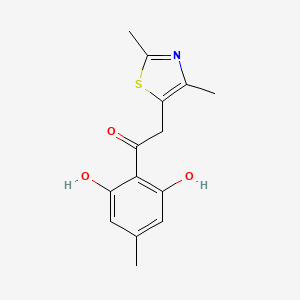
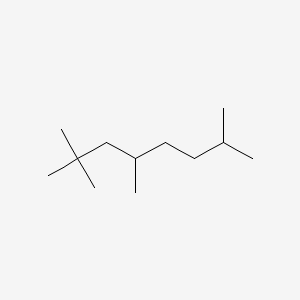

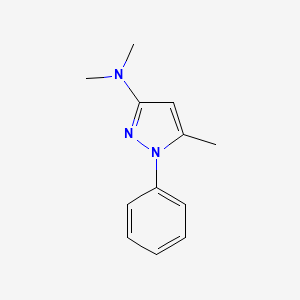
![4-{[(4-Methylphenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14550103.png)
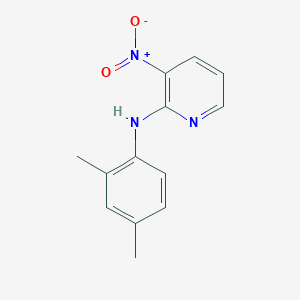
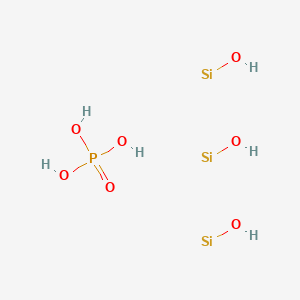
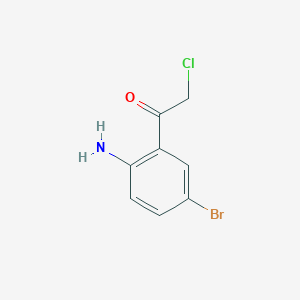
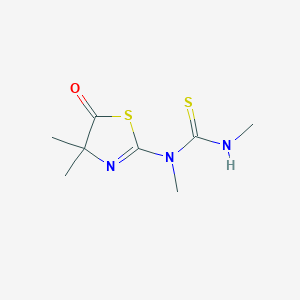
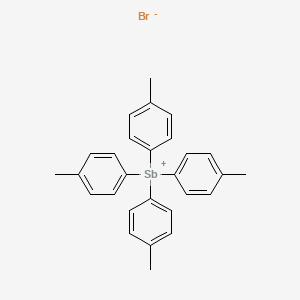
![8-Oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylic acid](/img/structure/B14550137.png)
![[(2,6-Dimethylhept-1-EN-3-YL)sulfanyl]benzene](/img/structure/B14550148.png)
![N-Ethyl-N-[(pentafluorophenyl)disulfanyl]ethanamine](/img/structure/B14550154.png)
